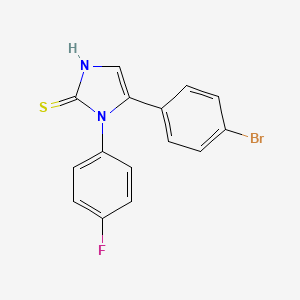

5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole-2-thiol

CAS No.: 1105189-86-3

Cat. No.: VC3036404

Molecular Formula: C15H10BrFN2S

Molecular Weight: 349.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105189-86-3 |

|---|---|

| Molecular Formula | C15H10BrFN2S |

| Molecular Weight | 349.2 g/mol |

| IUPAC Name | 4-(4-bromophenyl)-3-(4-fluorophenyl)-1H-imidazole-2-thione |

| Standard InChI | InChI=1S/C15H10BrFN2S/c16-11-3-1-10(2-4-11)14-9-18-15(20)19(14)13-7-5-12(17)6-8-13/h1-9H,(H,18,20) |

| Standard InChI Key | ISDYQDOOXZVZBL-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CNC(=S)N2C3=CC=C(C=C3)F)Br |

| Canonical SMILES | C1=CC(=CC=C1C2=CNC(=S)N2C3=CC=C(C=C3)F)Br |

Introduction

Chemical Structure and Properties

Molecular Structure

5-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-imidazole-2-thiol possesses a complex molecular structure built around a central imidazole heterocycle. The compound contains a 4-bromophenyl group attached to the 5-position of the imidazole ring, a 4-fluorophenyl group at the 1-position, and a thiol (-SH) functional group at the 2-position. This arrangement creates a molecule with specific electronic and steric properties that influence its reactivity and biological interactions.

The molecular formula is C15H10BrFN2S, which includes 15 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 fluorine atom, 2 nitrogen atoms, and 1 sulfur atom . Its molecular weight is approximately 349.22 g/mol, calculated based on the atomic weights of its constituent elements. The structure features sp2-hybridized carbon atoms in the aromatic rings and the imidazole core, contributing to the compound's planar regions that could facilitate π-stacking interactions with aromatic residues in biological targets.

The spatial arrangement of the functional groups around the imidazole core is critical for determining the compound's three-dimensional structure and its ability to interact with biological receptors. The bromine atom, being relatively large, influences the electron density distribution and creates a potential site for halogen bonding interactions, while the fluorine substituent enhances lipophilicity and metabolic stability.

Physical Properties

The physical properties of 5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole-2-thiol are influenced by its molecular structure and the presence of specific functional groups. Based on structural analysis and comparison with similar compounds, several physical properties can be inferred.

The compound is expected to exist as a crystalline solid at room temperature, with a melting point likely in the range of 180-220°C based on structurally similar imidazole-2-thiol derivatives. Its solubility pattern would typically show limited solubility in water due to its predominantly hydrophobic character, with better solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.

The presence of the thiol group introduces the possibility of tautomerism, with the compound potentially existing in both thiol (-SH) and thione (C=S) forms, depending on conditions such as pH and solvent environment. This tautomerism can influence the compound's reactivity and spectroscopic properties.

Chemical Properties and Reactivity

The chemical reactivity of 5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole-2-thiol is largely determined by its functional groups, particularly the thiol moiety. Several key chemical properties and reactions can be anticipated:

-

Nucleophilic Reactions: The thiol group can act as a nucleophile in substitution reactions, allowing the compound to participate in alkylation, acylation, and other nucleophilic substitution processes.

-

Oxidation-Reduction Reactions: The thiol group can undergo oxidation to form disulfides or other oxidized sulfur species, a property that may be relevant to its biological activity.

-

Metal Coordination: The thiol group, along with the nitrogen atoms in the imidazole ring, provides potential coordination sites for metal ions, enabling the formation of metal complexes.

-

Halogen Exchange: The bromine and fluorine substituents on the phenyl rings may participate in halogen exchange reactions under appropriate conditions.

The compound's reactivity profile makes it a versatile synthetic intermediate for preparing more complex molecules, including potential drug candidates. Its ability to undergo various transformations provides opportunities for structural modification and optimization of biological activities.

Synthesis and Characterization

Synthetic Routes

The synthesis of 5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole-2-thiol typically involves multi-step organic reactions. Based on synthetic approaches used for similar compounds, several potential routes can be outlined:

Route 1: Cyclization Approach

This approach typically involves the reaction of an appropriately substituted thiourea derivative with an α-haloketone:

-

Preparation of a thiourea derivative by reacting 4-fluoroaniline with carbon disulfide and subsequent reaction with hydrazine.

-

Reaction of the thiourea derivative with an α-bromoketone containing the 4-bromophenyl group.

-

Cyclization under basic conditions to form the imidazole ring.

-

Deprotection or functional group transformation to generate the final thiol product.

Route 2: Direct Functionalization Approach

This approach involves the functionalization of a pre-formed imidazole-2-thiol core:

-

Synthesis of a simple imidazole-2-thiol derivative.

-

Sequential introduction of the 4-fluorophenyl and 4-bromophenyl groups using cross-coupling reactions such as Buchwald-Hartwig amination or C-H activation strategies.

-

Optimization of reaction conditions to control regioselectivity during the introduction of substituents.

Reaction Conditions and Optimization

The successful synthesis of 5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole-2-thiol requires careful optimization of reaction conditions. Several key considerations include:

-

Solvent Selection: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are often preferred for the cyclization steps due to their ability to solubilize both polar and non-polar reactants.

-

Temperature Control: Reactions typically require temperatures ranging from room temperature to reflux conditions, depending on the specific transformation.

-

Catalyst Choice: For cross-coupling reactions, palladium catalysts such as Pd(OAc)₂ or Pd(PPh₃)₄ with appropriate ligands are commonly employed.

-

Base Selection: Bases such as potassium carbonate, cesium carbonate, or organic bases like triethylamine may be used to facilitate various steps in the synthesis.

-

Reaction Time: Optimization of reaction times is critical to maximize yield while minimizing side reactions.

The table below summarizes typical reaction conditions for key steps in the synthesis:

| Synthetic Step | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

|---|---|---|---|---|---|

| Thiourea formation | CS₂, NH₂NH₂ | Ethanol | 25-60 | 4-6 | 70-85 |

| α-Bromoketone preparation | Bromination reagent | Acetic acid | 25-40 | 2-3 | 65-80 |

| Cyclization | Thiourea, α-bromoketone | DMF | 80-100 | 6-8 | 60-75 |

| N-Arylation | Aryl halide, catalyst | DMSO | 100-130 | 8-12 | 50-70 |

Biological Activities and Applications

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole-2-thiol and related compounds provides valuable insights for rational drug design. Several structural features contribute to its potential biological activities:

-

Imidazole Core: The imidazole ring serves as a key pharmacophore, capable of hydrogen bonding and π-stacking interactions with biological targets. It provides structural rigidity and proper spatial arrangement of the substituents.

-

Halogen Substituents: The bromine and fluorine atoms can participate in halogen bonding with electron-rich sites in biological targets. Fluorine, in particular, can enhance metabolic stability by preventing oxidative degradation of the aromatic ring.

-

Thiol Group: The thiol functionality can form hydrogen bonds, act as a nucleophile in covalent bond formation with target proteins, or participate in redox processes that may be relevant to the compound's mechanism of action.

The table below summarizes the potential contributions of each structural element to biological activity:

| Structural Element | Potential Contribution to Activity |

|---|---|

| Imidazole ring | Hydrogen bonding, π-stacking interactions, structural scaffold |

| 4-Bromophenyl group | Increased lipophilicity, halogen bonding, electron withdrawal |

| 4-Fluorophenyl group | Enhanced metabolic stability, modulation of electronic properties |

| Thiol group | Nucleophilic reactivity, hydrogen bonding, metal coordination |

| Compound | Key Structural Differences | Potential Impact on Activity |

|---|---|---|

| 5-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-imidazole-2-thiol | Reference compound | Balanced lipophilicity and electronic properties |

| 1-(4-Chlorophenyl)-1H-imidazole-2-thiol | Chlorophenyl instead of fluorophenyl; no 5-position substituent | Different electronic effects; reduced steric hindrance |

| 1-(4-Fluorobenzyl)-1H-imidazole-2-thiol | Fluorobenzyl instead of fluorophenyl; methylene spacer; no 5-position substituent | Increased flexibility; altered binding geometry |

| 5-(4-Bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol | Trifluoromethoxy instead of fluorine | Increased lipophilicity; stronger electron-withdrawing effect |

This comparative analysis highlights the unique position of 5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole-2-thiol within this chemical space, suggesting potential applications that may differ from those of its structural analogs.

Current Research and Future Directions

Recent Studies

Recent studies on related imidazole-2-thiol derivatives have focused on:

-

Optimization of Synthetic Methodologies: Development of more efficient, environmentally friendly synthetic routes with improved yields and reduced purification requirements.

-

Comprehensive Structure-Activity Relationship Studies: Systematic evaluation of how structural modifications affect biological activities, providing guidelines for rational design of more potent and selective compounds.

-

Mechanism of Action Investigations: Detailed examination of how these compounds interact with biological targets at the molecular level, including binding studies, crystallographic analyses of protein-ligand complexes, and computational modeling.

-

Formulation Development: Research on appropriate formulation strategies to address potential challenges related to solubility, stability, and bioavailability of these compounds.

Research Challenges and Opportunities

Several challenges and opportunities exist in the further investigation of 5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole-2-thiol:

Challenges:

-

Synthetic Efficiency: Developing scalable, high-yield synthetic routes remains challenging, particularly regarding regioselective introduction of substituents.

-

Solubility and Bioavailability: The relatively hydrophobic nature of the compound may present challenges for formulation and bioavailability, requiring innovative delivery approaches.

-

Selectivity and Toxicity: Ensuring selective interaction with intended targets while minimizing off-target effects is critical for potential therapeutic applications.

-

Resistance Development: If developed as an antimicrobial agent, addressing potential resistance mechanisms would be essential for long-term utility.

Opportunities:

-

Structural Optimization: The compound provides a versatile scaffold for further modification to optimize potency, selectivity, and pharmacokinetic properties.

-

Novel Targets: Investigation of the compound's activity against emerging biological targets could reveal new therapeutic applications.

-

Combination Therapies: Exploration of synergistic effects when combined with existing drugs could lead to improved treatment strategies.

-

Diagnostic Applications: Beyond therapeutic uses, the compound's chemical properties might be exploited for developing diagnostic reagents or molecular probes.

The field remains dynamic, with ongoing research likely to reveal additional potential applications and address current limitations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume